molecular formula C10H12O2S B6279632 3-(propylsulfanyl)benzoic acid CAS No. 110208-00-9

3-(propylsulfanyl)benzoic acid

Cat. No.: B6279632
CAS No.: 110208-00-9
M. Wt: 196.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propylsulfanyl)benzoic acid is a benzoic acid derivative with a propylsulfanyl (-S-C₃H₇) substituent at the meta position of the aromatic ring. This compound belongs to the class of organosulfur aromatic acids, where the sulfanyl group enhances hydrophobicity and influences electronic properties.

Properties

CAS No.

110208-00-9

Molecular Formula

C10H12O2S

Molecular Weight

196.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromobenzoic acid with propylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of a Grignard reagent. In this approach, 3-bromobenzoic acid is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. The Grignard reagent is then treated with propylthiol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(propylsulfanyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(propylsulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(propylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

The following analysis compares 3-(propylsulfanyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, solubility, and reactivity.

Substituent Position and Functional Group Variations

4-[(3-Phenylpropyl)sulfanyl]benzoic Acid ()
  • Structure : A para-substituted benzoic acid with a phenylpropylsulfanyl group.
  • Molecular Weight : 272.36 g/mol.
  • Higher molecular weight may reduce aqueous solubility relative to this compound.
  • Applications : Likely used in drug discovery due to enhanced lipophilicity .
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic Acid ()
  • Structure : Ortho-substituted benzoic acid with an isoindole-dione functionalized propylsulfanyl group.
  • Molecular Weight: 341.38 g/mol (C₁₈H₁₅NO₄S).
  • Key Differences :
    • The isoindole-dione moiety introduces hydrogen-bonding sites and rigidity, altering reactivity.
    • Ortho substitution may lead to steric hindrance during carboxylate interactions.
  • Applications: Potential as a protease inhibitor or enzyme modulator due to its heterocyclic component .
3-(Piperidin-1-ylsulfonyl)benzoic Acid ()
  • Structure : Meta-substituted benzoic acid with a piperidine-sulfonyl group.
  • Molecular Weight : ~285.35 g/mol (estimated).
  • Key Differences: Sulfonyl (-SO₂-) groups are more polar and electron-withdrawing than sulfanyl (-S-) groups, increasing acidity (lower pKa).
  • Applications : Likely used in medicinal chemistry for targeting sulfonamide-sensitive enzymes .

Physicochemical Properties and Solubility

Compound Substituent Position Molecular Weight (g/mol) Key Properties
This compound -S-C₃H₇ meta ~196.27 Moderate hydrophobicity; higher logP than benzoic acid
4-[(3-Phenylpropyl)sulfanyl]benzoic acid -S-C₃H₆-Ph para 272.36 Low aqueous solubility; enhanced membrane permeability
Benzoic acid -H - 122.12 High solubility in polar solvents; pKa ~4.2
3-(Sulfooxy)benzoic acid -O-SO₃H meta 218.16 High polarity; water-soluble due to sulfonic acid group
  • Extraction Behavior : Sulfanyl-substituted benzoic acids (e.g., propylsulfanyl derivatives) are extracted more efficiently than acetic acid in emulsion liquid membranes due to favorable distribution coefficients (m) and diffusivities .
  • Acidity : Sulfanyl groups are less electron-withdrawing than sulfonyl or sulfonic acid groups, resulting in higher pKa values compared to sulfonated analogs like 3-(sulfooxy)benzoic acid .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(propylsulfanyl)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfanylation of 3-halobenzoic acid derivatives. For example, nucleophilic substitution using propylthiol (C₃H₇SH) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 benzoic acid derivative to thiol) are critical for optimizing yield (70–85%). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the propylsulfanyl chain (δ ~2.5–3.0 ppm for SCH₂, δ ~1.5–1.7 ppm for CH₂CH₂) and aromatic protons (δ ~7.5–8.2 ppm). Carboxylic acid protons appear broad at δ ~12–13 ppm in DMSO-d₆ .
  • FT-IR : Confirm the carboxylic acid group (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680–1700 cm⁻¹) and C-S bond (600–700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peak at m/z 209 (C₁₀H₁₂O₂S) .

Q. What are the standard protocols for purifying this compound after synthesis?

  • Methodological Answer :

  • Recrystallization : Dissolve crude product in hot ethanol (70°C), filter, and cool to 4°C for crystal formation.
  • Acid-Base Extraction : Partition between aqueous NaOH (pH >10) and dichloromethane to remove non-acidic impurities. Reprecipitate with HCl .

Advanced Questions

Q. How do the electronic and steric effects of the propylsulfanyl group influence the acidity and reactivity of this compound compared to its methylsulfanyl analogue?

  • Methodological Answer : The propyl chain introduces steric hindrance, reducing nucleophilic substitution rates compared to methyl analogues. The electron-donating nature of the sulfanyl group decreases carboxylic acid acidity (pKa ~4.2 vs. ~4.0 for unsubstituted benzoic acid). Computational DFT studies (e.g., Gaussian09) can model charge distribution and predict reactivity in esterification or amidation .

Q. What strategies can resolve contradictions in reported solubility data of this compound across different solvent systems?

  • Methodological Answer : Use standardized gravimetric or UV-Vis methods (λ ~270 nm) under controlled temperatures (e.g., 25°C). For hydrophobic solvents (e.g., cyclohexane), sonicate samples for 30 minutes before filtering. Cross-validate with Hansen solubility parameters (HSPiP software) to correlate solubility with solvent polarity .

Q. In crystallographic studies, how can researchers utilize software like SHELX to address challenges in refining structures with flexible alkyl chains?

  • Methodological Answer : SHELXL refinement requires constrained or isotropic displacement parameters (Uiso) for the propyl chain. Apply "DELU" and "SIMU" restraints to model thermal motion. For disordered chains, split occupancy models (e.g., PART 0.5) improve accuracy. Validate with R1 < 5% and wR2 < 12% .

Q. How can AI-driven retrosynthetic tools predict feasible pathways for this compound derivatives?

  • Methodological Answer : Platforms like Reaxys or Pistachio use reaction databases to propose routes. For example, coupling 3-mercaptobenzoic acid with 1-bromopropane via SN2. Validate predictions with small-scale trials (1 mmol) and LC-MS monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.